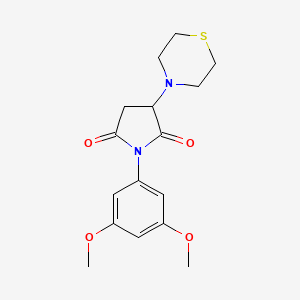
1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione often involves multi-step organic reactions, starting from readily available precursors. While specific synthesis pathways for this compound are not directly highlighted in the reviewed literature, similar compounds have been synthesized through reactions involving maleimides, amines, and aldehydes, suggesting a possible approach involving condensation and cyclization steps (Merchant, Shah, & Bhandarkar, 1962).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been determined using X-ray diffraction methods. These structures often feature complex hydrogen bonding patterns and specific geometric arrangements dictated by the substituents' nature and positions (Ç. Tarımcı et al., 2003).
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions between the pyrrolidinedione core and various nucleophiles or electrophiles, leading to diverse products. The presence of dimethoxyphenyl and thiomorpholinyl groups can influence the reactivity, directing the course of reactions such as cyclizations, substitutions, or additions. These reactions are crucial for modifying the compound's structure and introducing new functional groups (Bogza et al., 2005).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, depend significantly on the molecular conformation and intermolecular interactions. For instance, hydrogen bonding and π-π stacking interactions can affect the compound's solubility and crystallization behavior. The dimethoxy and thiomorpholinyl groups contribute to the compound's overall polarity, impacting its solubility in various solvents (Singh et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the compound's functional groups. The pyrrolidinedione core may exhibit specific reactivity patterns, such as nucleophilic attacks at the carbonyl carbons, influenced by the electron-donating effects of the dimethoxyphenyl group and the electron-withdrawing nature of the thiomorpholinyl group. These effects play a crucial role in determining the compound's chemical behavior in various reactions (Zaleska, 1987).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-12-7-11(8-13(9-12)22-2)18-15(19)10-14(16(18)20)17-3-5-23-6-4-17/h7-9,14H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFJYAGOQCWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCSCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![N-[2-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4018010.png)
![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
![2,2,2-trifluoro-1-{1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4018020.png)
![3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)
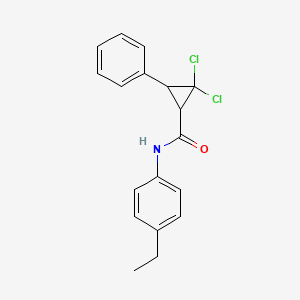
![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)
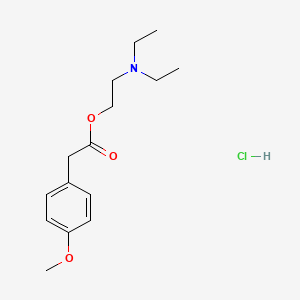
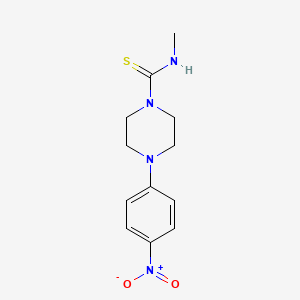
![1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018068.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B4018076.png)
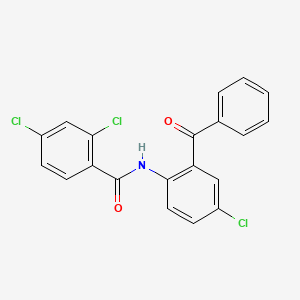
![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018091.png)
![methyl [4-(1H-benzimidazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B4018116.png)